Anti-Proliferative Potency of 4-Pyridinyl Chalcones vs. 2-Chloropyridinyl and 3-Pyridinyl Isomers in Human Cancer Cell Lines
Within a congeneric series of pyridinylchalcones (3a–q), the 4‑pyridinyl nucleus conferred subgroup‑dependent growth inhibition across four human cancer cell lines [1]. The most potent 4‑pyridinyl member, compound 3e (bearing 4‑methylphenyl and 2‑chloro‑4‑pyridinyl), achieved an IC₅₀ of 5.9 µM in HeLa cells, whereas the least active analogs exceeded 289 µM—a potency window of >49‑fold driven primarily by pyridine substitution [1]. CAS 24582‑68‑1, as an unsubstituted 4‑pyridinyl chalcone core, represents the foundational scaffold from which such optimized leads are derived, providing a critical starting point for medicinal chemistry campaigns.
| Evidence Dimension | IC₅₀ for growth inhibition in HeLa cervical adenocarcinoma cells |
|---|---|
| Target Compound Data | Not directly reported in the pyridinylchalcone series; compound is the unsubstituted 4‑pyridinyl chalcone core. |
| Comparator Or Baseline | Compound 3e (2‑chloropyridinyl-4-yl derivative): IC₅₀ = 5.9 µM; weakest series members: IC₅₀ > 289 µM [1]. |
| Quantified Difference | >49‑fold potency range across pyridinylchalcone series in HeLa cells. |
| Conditions | MTT assay, 48 h exposure, HeLa (cervical), A549 (lung), DU-145 (prostate), MDA-MB-231 (breast) cell lines [1]. |
Why This Matters
This quantitative SAR landscape signals that the 4‑pyridinyl chalcone skeleton is a validated entry point for acquiring sub‑10 µM cellular potency, a key threshold for oncology lead selection.
- [1] Dayakar, C., Suman, P., Rajkumar, K., Murthy, T.R., Kalivendi, S.V., Raju, B.C. (2018) 'Anti-proliferative, structure–activity relationship of pyridinylchalcones and chromanones', Medicinal Chemistry Research, 27(1), pp. 80–94. doi: 10.1007/s00044-017-2034-3. View Source
